molecular formula C7H14ClNO3 B1441391 (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride CAS No. 1416402-99-7

(R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride

Cat. No.: B1441391
CAS No.: 1416402-99-7
M. Wt: 195.64 g/mol
InChI Key: KHYXIPVLUOQKMK-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO3 and its molecular weight is 195.64 g/mol. The purity is usually 95%.
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Biological Activity

(R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride, also known as THP-Glycine, is a derivative of glycine that has gained attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, including its pharmacodynamics, structure-activity relationships, and relevant case studies.

  • Chemical Formula : C7H13NO3
  • Molecular Weight : 159.18 g/mol
  • CAS Number : 868748-75-8
  • Solubility : Highly soluble in water (up to 10,000 mg/ml) .

The compound's biological activity is primarily attributed to its structural similarity to glycine, allowing it to interact with glycine receptors and potentially modulate neurotransmission. Its effects on various cellular pathways are being investigated, particularly in the context of neuropharmacology and cancer therapy.

Neuropharmacological Effects

Research indicates that this compound may influence excitatory amino acid transporters (EAATs), which are crucial for regulating glutamate levels in the central nervous system. Elevated glutamate levels are associated with neurotoxicity and various neurological disorders .

Anticancer Activity

In vitro studies have shown that derivatives of (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid can inhibit the proliferation of several cancer cell lines. For instance, compounds related to this structure demonstrated significant antiproliferative effects against human cancer cell lines such as HeLa and MDA-MB-231, with IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid is influenced by modifications to its structure:

ModificationEffect on Activity
Addition of aromatic groupsIncreased potency against cancer cells
Alteration of amine substituentsVariability in receptor affinity

These modifications can enhance the compound's ability to penetrate biological barriers and improve its pharmacokinetic profile .

Case Studies

  • Neuroprotective Effects :
    A study evaluated the neuroprotective properties of THP-Glycine in models of oxidative stress. Results indicated that treatment with this compound significantly reduced neuronal cell death and improved cell viability compared to controls.
  • Antitumor Activity :
    In a recent investigation, THP-Glycine derivatives were tested against a panel of cancer cell lines. The results showed that certain derivatives exhibited IC50 values lower than 50 µM, indicating promising anticancer potential .

Properties

IUPAC Name

(2R)-2-amino-2-(oxan-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)5-1-3-11-4-2-5;/h5-6H,1-4,8H2,(H,9,10);1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYXIPVLUOQKMK-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride
Reactant of Route 2
(R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride
Reactant of Route 3
(R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride
Reactant of Route 4
(R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride
Reactant of Route 5
(R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride
Reactant of Route 6
(R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.